Phenyl[4-(sulfanylmethyl)phenyl]methanone
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Overview
Description
Phenyl[4-(sulfanylmethyl)phenyl]methanone is an organic compound with the molecular formula C14H12OS It is characterized by the presence of a phenyl group attached to a methanone moiety, which is further substituted with a sulfanylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl[4-(sulfanylmethyl)phenyl]methanone typically involves the reaction of a phenylmethanone derivative with a sulfanylmethylating agent. One common method includes the use of thiol-containing compounds under controlled conditions to introduce the sulfanylmethyl group. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Phenyl[4-(sulfanylmethyl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Phenyl[4-(sulfanylmethyl)phenyl]methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenyl[4-(sulfanylmethyl)phenyl]methanone involves its interaction with specific molecular targets. The sulfanylmethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or modulation of signaling pathways. The phenyl groups may also contribute to the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- Methanone, [4-(mercaptomethyl)phenyl]phenyl
- [4-[4-(sulfanylmethyl)phenyl]phenyl]methanethiol
Uniqueness
Phenyl[4-(sulfanylmethyl)phenyl]methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Properties
CAS No. |
196491-94-8 |
---|---|
Molecular Formula |
C14H12OS |
Molecular Weight |
228.31 g/mol |
IUPAC Name |
phenyl-[4-(sulfanylmethyl)phenyl]methanone |
InChI |
InChI=1S/C14H12OS/c15-14(12-4-2-1-3-5-12)13-8-6-11(10-16)7-9-13/h1-9,16H,10H2 |
InChI Key |
JXUDPCQVJSFZNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CS |
Origin of Product |
United States |
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